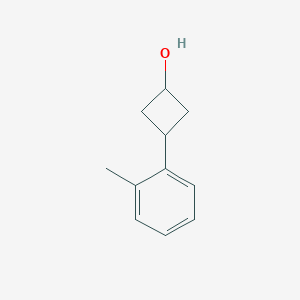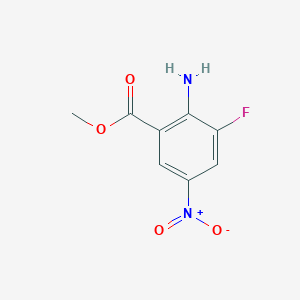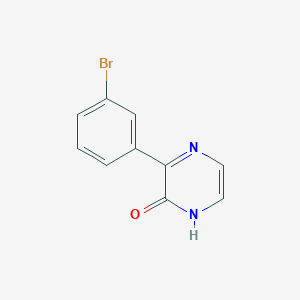
3-(5-Bromo-2-pyrimidinyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876582 is a chemical compound with unique properties that have garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of MFCD32876582 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions is essential for replicating the compound in a laboratory setting.
Industrial Production Methods: Industrial production of MFCD32876582 requires scalable and efficient methods. These methods often involve optimizing reaction conditions to maximize yield and purity. The use of advanced technologies and equipment is crucial to ensure the consistent production of high-quality MFCD32876582.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32876582 undergoes several types of chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32876582 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of MFCD32876582 depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
MFCD32876582 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems. In medicine, MFCD32876582 is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of MFCD32876582 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets and pathways involved in the action of MFCD32876582 are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds: Several compounds are structurally similar to MFCD32876582. These include compounds with similar functional groups and chemical properties. Comparing MFCD32876582 with these similar compounds helps highlight its unique features and potential advantages.
Highlighting Uniqueness: MFCD32876582 stands out due to its specific chemical structure and properties. These unique features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H4BrN3O |
|---|---|
Peso molecular |
226.03 g/mol |
Nombre IUPAC |
3-(5-bromopyrimidin-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H4BrN3O/c8-5-3-10-7(11-4-5)6(12)1-2-9/h3-4H,1H2 |
Clave InChI |
BXBQSGNOYAGHKB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C(=O)CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate](/img/structure/B13704080.png)

![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)


![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)







